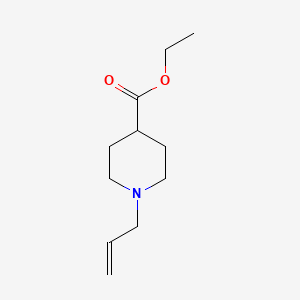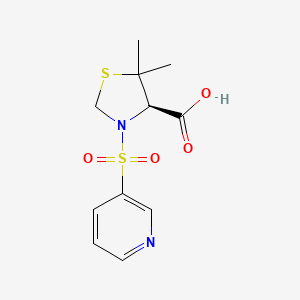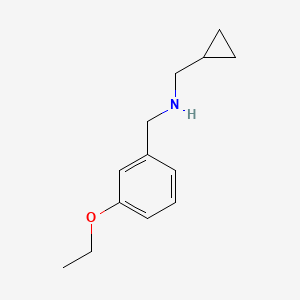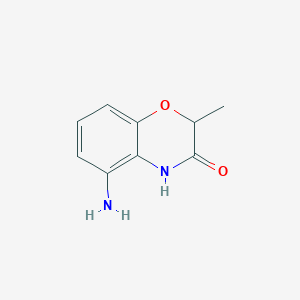
Ethyl 1-allylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-allylpiperidine-4-carboxylate is an organic compound with the molecular formula C11H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features an allyl group attached to the nitrogen atom and an ethyl ester group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Allylation of Piperidine Derivatives: : One common method to synthesize Ethyl 1-allylpiperidine-4-carboxylate involves the allylation of piperidine derivatives. This can be achieved by reacting 1-allylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired ester product.
-
Esterification Reactions: : Another approach involves the esterification of 1-allylpiperidine-4-carboxylic acid. This can be done by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the allylation step, while automated systems ensure precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 1-allylpiperidine-4-carboxylate can undergo oxidation reactions, particularly at the allyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the allyl group to an epoxide or a diol.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction typically targets the ester group, converting it to the corresponding alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group. This can be facilitated by using catalysts like palladium or nickel complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium or nickel catalysts, halides, amines
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Ethyl 1-allylpiperidine-4-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system. Its piperidine core is a common motif in many drugs.
-
Organic Synthesis: : The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
-
Biological Studies: : Researchers use this compound to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors. This helps in understanding the mechanism of action of related drugs.
-
Industrial Applications: : In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-allylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The allyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The piperidine ring can interact with various molecular targets, influencing their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 1-allylpiperidine-4-carboxylate can be compared with other piperidine derivatives:
Ethyl 4-piperidinecarboxylate: Lacks the allyl group, making it less reactive in certain chemical transformations.
1-Allylpiperidine: Does not have the ester group, limiting its use in esterification reactions.
Piperidine: The simplest form, lacking both the allyl and ester groups, making it less versatile in synthetic applications.
The presence of both the allyl and ester groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various chemical and biological applications.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.
Properties
IUPAC Name |
ethyl 1-prop-2-enylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJPDGQCNWCLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)


![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)



![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

